Improved Lipophilicity and Predicted Permeability vs. Non-Fluorinated Analog
1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol exhibits a computed XLogP3-AA value of 0.8 [1], which is lower and more favorable for oral drug-like properties compared to the non-fluorinated analog 1-benzoylazetidin-3-ol (predicted XLogP ~1.3) [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.8 |
| Comparator Or Baseline | 1-benzoylazetidin-3-ol (predicted XLogP ~1.3) |
| Quantified Difference | ΔXLogP = -0.5 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity (XLogP 0.8 vs. 1.3) improves aqueous solubility and reduces non-specific binding, which is critical for achieving favorable ADME profiles in drug candidates.
- [1] PubChem. (2025). 1-(2,3,4-Trifluorobenzoyl)azetidin-3-ol. Computed Properties: XLogP3-AA = 0.8. View Source
- [2] PubChem. (2025). 1-Benzoylazetidin-3-ol. Predicted Properties. CID 154075218. View Source
